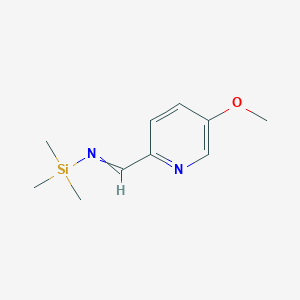![molecular formula C6H14N2O4 B12613530 Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]- CAS No. 885024-90-8](/img/structure/B12613530.png)
Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring multiple hydroxyl groups, makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- typically involves the reaction of urea with ethylene oxide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the hydroxyl groups to form corresponding carbonyl compounds.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may regenerate the original hydroxyl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it a promising candidate for drug development and delivery systems.
Industry
In industrial applications, Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- is used as a stabilizer, emulsifier, and additive in various formulations. Its ability to enhance the properties of materials, such as polymers and coatings, makes it a valuable component in manufacturing processes.
作用机制
The mechanism of action of Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- involves its interaction with molecular targets, such as proteins, enzymes, and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s biological activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context.
相似化合物的比较
Similar Compounds
- Urea, N-(2-hydroxyethyl)-
- Urea, N’-[2-hydroxy-1-(hydroxymethyl)ethyl]-
- Urea, N,N’-bis(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, Urea, N-(2-hydroxyethyl)-N’-[2-hydroxy-1-(hydroxymethyl)ethyl]- stands out due to its unique combination of hydroxyl groups and urea moiety. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
885024-90-8 |
|---|---|
分子式 |
C6H14N2O4 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
1-(1,3-dihydroxypropan-2-yl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C6H14N2O4/c9-2-1-7-6(12)8-5(3-10)4-11/h5,9-11H,1-4H2,(H2,7,8,12) |
InChI 键 |
WGFQARDLDGTVKH-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NC(=O)NC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
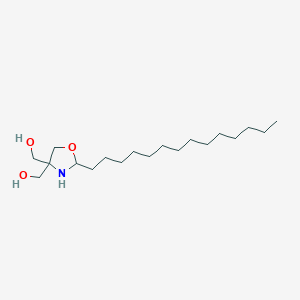
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
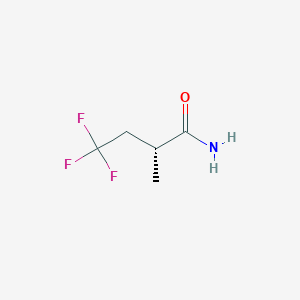
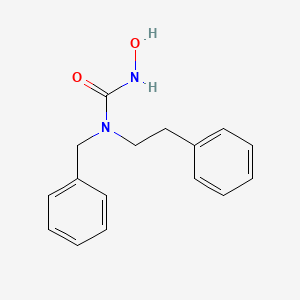
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
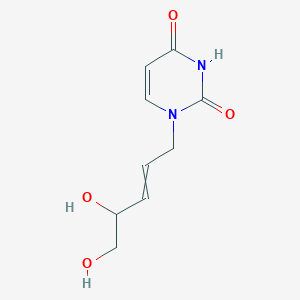

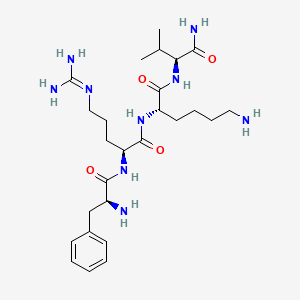
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)
